ETHYL 2-(4-BUTOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
Ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-3-5-15-28-17-13-11-16(12-14-17)21(25)24-22-20(23(26)27-4-2)18-9-7-6-8-10-19(18)29-22/h11-14H,3-10,15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKSWBYKXHRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-BUTOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is often followed by further functionalization to introduce the butoxybenzoyl and ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BUTOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to the presence of the butoxybenzoyl group, which can impart specific biological activities and properties not found in other similar compounds. This structural feature can enhance its potential as a therapeutic agent and its utility in various scientific applications.
Biological Activity
Ethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a cycloheptathiophene core substituted with a butoxybenzamide group and an ethyl ester functionality. The molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the cycloheptathiophene core.
- Introduction of the butoxybenzamide moiety via acylation.
- Esterification to obtain the final product.
Antimicrobial Activity
Recent studies have shown that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These results indicate a promising antimicrobial profile which warrants further exploration.
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer activities. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study conducted by Mishra et al. (2011) evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 cells. The results indicated that certain substitutions on the thiophene ring significantly enhanced cytotoxicity. This compound was noted for its ability to inhibit cell proliferation effectively at concentrations as low as 10 µM.
The biological activity of this compound may be attributed to:
- Interference with DNA replication: Thiophenes can intercalate into DNA strands.
- Inhibition of key enzymes: These compounds may inhibit enzymes involved in metabolic pathways crucial for microbial survival and cancer cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
